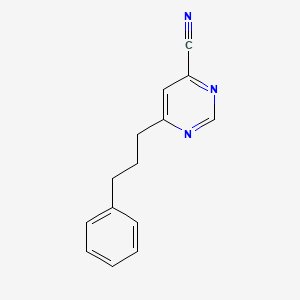
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrimidine ring substituted with a phenylpropyl group at the 6-position and a carbonitrile group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Phenylpropyl)pyrimidine-4-carbonitrile typically involves the reaction of aliphatic aldehydes with ethyl cyanoacetate and thiourea in ethanol, in the presence of potassium carbonate . This reaction yields the target compound through a series of steps involving the formation of intermediate products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques.
化学反应分析
Types of Reactions
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities.
科学研究应用
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-(3-Phenylpropyl)pyrimidine-4-carbonitrile involves its interaction with various molecular targets. It can inhibit vital enzymes responsible for DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthetase . This inhibition disrupts the replication and repair of DNA, leading to cell death in rapidly dividing cells, such as cancer cells.
相似化合物的比较
Similar Compounds
- 6-(2-Phenylpropyl)pyrimidine-4-carbonitrile
- 6-(3-Methylpropyl)pyrimidine-4-carbonitrile
- 6-(2-Methylpropyl)pyrimidine-4-carbonitrile
Uniqueness
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenylpropyl group enhances its interaction with biological targets, making it a promising candidate for drug development .
属性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
6-(3-phenylpropyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C14H13N3/c15-10-14-9-13(16-11-17-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8H2 |
InChI 键 |
ZGIDHNZQHBTMEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC2=CC(=NC=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


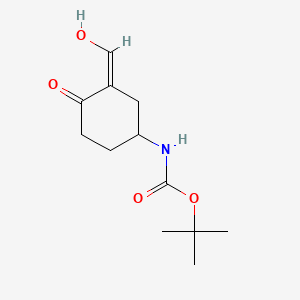
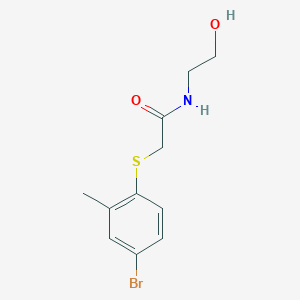
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
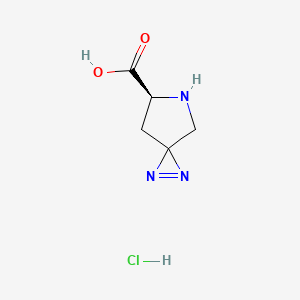
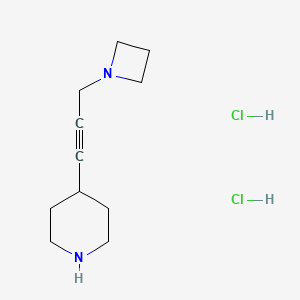

![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
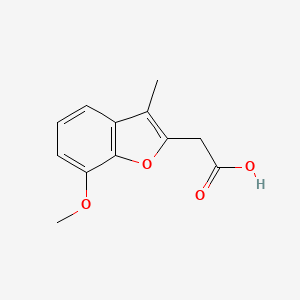
![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
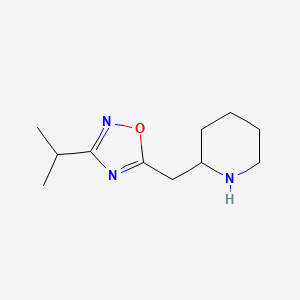
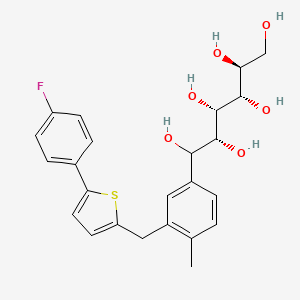
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
